molecular formula C8H8O B127231 2-Ethenylphenol CAS No. 695-84-1

2-Ethenylphenol

Cat. No. B127231
CAS RN: 695-84-1
M. Wt: 120.15 g/mol
InChI Key: JESXATFQYMPTNL-UHFFFAOYSA-N
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Patent
US07759527B2

Procedure details

A mixture of 2-hydroxycinnamic acid or coumarin (2H-1-Benzopyran-2-one) (0.0083 mol), LiOH (10%, 4 mL), imidazole (1 mL) and dimethylsulphoxide were taken in a 100 ml round bottom flask fitted with reflux condenser. The flask was placed inside the microwave oven and irradiated (200 W, 180° C.) for 5-8 minutes. After completion of reaction, it was worked up and purified as in example V and provided viscous liquid. 58% yield; 1H NMR (CDCl3) δ 7.40 (1H, d, J=7.67 Hz), 7.14 (1H, m), 6.95 (2H, m), 6.80 (1H, d, J=8.07 Hz), 5.78 (1H, d, J=17.10 Hz), 5.37 (1H, d, J=11.20 Hz), 5.01 (1H, s); 13C NMR (CDCl3) δ 153.1, 132.2, 129.8, 128.4, 125.6, 121.8, 116.7 and 116.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5]C(O)=O.O1C2C(=CC=CC=2)C=CC1=O.[Li+].[OH-].N1C=CN=C1>CS(C)=O>[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=O)O)C=CC=C1
Name
Quantity
0.0083 mol
Type
reactant
Smiles
O1C(=O)C=CC2=CC=CC=C12
Name
Quantity
4 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1 mL
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were taken in a 100 ml round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
irradiated (200 W, 180° C.) for 5-8 minutes
Duration
6.5 (± 1.5) min
CUSTOM
Type
CUSTOM
Details
After completion of reaction, it
CUSTOM
Type
CUSTOM
Details
purified as in example V
CUSTOM
Type
CUSTOM
Details
provided viscous liquid

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.